2-Methyl-2-phenylpropanenitrile
Overview
Description
2-Methyl-2-phenylpropanenitrile is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Nitrile-Bearing Quaternary Centers :
- 2-Methyl-2-phenylpropanenitrile serves as an efficient, non-toxic, electrophilic CN source for synthesizing nitrile-bearing quaternary centers. This approach involves a thermodynamic transnitrilation and anion-relay strategy, resulting in nitrile products from gem-difunctionalization of alkyl lithium reagents (Alazet, West, Patel, & Rousseaux, 2019).
Catalysis in Pharmaceutical Production :
- The compound is used in the mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a step in producing non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. A novel catalyst, potassium promoted lanthanum-magnesium oxide, has been reported for this purpose (Molleti & Yadav, 2017).
Role in Chemical Reactions and Syntheses :
- It's involved in reactions like the synthesis of dibenzylselenonium ylide, imide, and selenoxide with triphenylphosphine. These reactions result in various products, including dibenzyl diselenide (TamagakiSeizo, HatanakaIsao, & TamuraKatsuyuki, 1976).
- It also plays a role in meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template (Wan, Dastbaravardeh, Li, & Yu, 2013).
Applications in Polymer Chemistry :
- In the field of polymer chemistry, this compound is utilized in the synthesis of poly(methacrylic) resins, displaying control over molecular weight and complex macromolecular architectures. This is evident in the use of 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile for the synthesis of methacrylic homopolymers (Ballard, Aguirre, Simula, Leiza, Es, & Asua, 2017).
Safety and Hazards
Future Directions
2-Methyl-2-phenylpropanenitrile has been used as an efficient, non-toxic, electrophilic CN source for the synthesis of nitrile-bearing quaternary centers . This suggests potential future directions in the development of methods for the synthesis of nitrile-containing building blocks, which are of interest due to their utility as synthetic intermediates and their prevalence in pharmaceuticals .
Properties
IUPAC Name |
2-methyl-2-phenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQTYXFMSZUGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383929 | |
Record name | 2-methyl-2-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-98-8 | |
Record name | α,α-Dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-2-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methyl-2-phenylpropanenitrile useful in organic synthesis?
A1: this compound serves as a safe and effective electrophilic cyanide (CN) source for creating molecules with nitrile-bearing quaternary centers. [] This is particularly valuable because traditional cyanide sources can be highly toxic. The compound participates in a "transnitrilation and anion-relay strategy," meaning it transfers its CN group to another molecule, specifically to alkyl lithium reagents, leading to the formation of new nitrile compounds. []
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